Lamiide
Overview
Description
Natural product derived from plant source.
Lamiide is a terpene glycoside.
Scientific Research Applications
1. Plant Biology and Gene Expression:
Laser-assisted microdissection (LAM) is a revolutionary technique that has found significant application in plant biology. It allows for the isolation of specific tissues or cell types from a heterogeneous population, facilitating tissue or cell-specific expression profiling of genes and proteins. This precision has enabled LAM to be extensively used in plant-pathogen interaction studies, proteomics, and metabolomics. With the integration of next-generation sequencing and proteomics analysis, LAM has opened new horizons for large-scale functional studies in plants, offering a deeper understanding of transcriptome analysis, particularly in reproductive parts, meristems, lateral organs, and roots of plants (Gautam & Sarkar, 2015).
2. Software Citation and Metadata in Research:
Software plays a pivotal role in scientific research, acting as crucial as the raw data itself. However, the management of this genre of research data, particularly in terms of reuse, citation, and metadata standards, is often overlooked. An exploratory study focusing on LAMMPS, a popular simulation software in material science, revealed that the descriptive metadata elements and types of reuse about LAMMPS are presented inconsistently and incompletely. This inconsistency hampers the recognition of the value of scientific software as a research data type, underlining the need for more robust metadata standards to facilitate the identification of information related to scientific software reuse (Li, Lin, & Greenberg, 2016).
3. Climate Simulation and Atmospheric Studies:
Limited Area Models (LAMs) are nested in General Circulation Models (GCMs) to simulate regional climates, such as the January climate over the western United States. In this approach, the GCM simulates large-scale atmospheric behavior, while the LAM describes the effect of local, sub-GCM grid scale forcings, like complex topography, on regional climatic variables. This technique provides valuable insights into the climatic patterns of specific regions, contributing significantly to our understanding of climate dynamics (Giorgi, 1990).
4. Astrophysics and Spectroscopic Surveys:
LAMOST (Large sky Area Multi-Object fiber Spectroscopic Telescope) is a notable project in the field of astrophysics. It aims to conduct a spectral survey of millions of objects in the northern sky, allowing research on a variety of cutting-edge topics like the discovery of the first-generation stars in the Galaxy, the formation and evolution history of galaxies, and the distribution of dark matter in the Milky Way halo. LAMOST exemplifies the significant applications of LAM in understanding the universe (Zhao et al., 2012).
5. Anti-inflammatory Studies and Pharmacology:
Lamiide, as a chemical compound, has shown notable anti-inflammatory activities. For instance, leaf extracts of Ocimum lamiifolium, containing this compound, demonstrated significant anti-inflammatory effects in mice models, highlighting the potential medicinal applications of this compound in treating various inflammatory disorders (Mequanint, Makonnen, & Urga, 2011). Additionally, this compound isolated from Bouchea fluminensis showed not only anti-inflammatory activity but also inhibition of lipid peroxidation, indicating its therapeutic potential in various medical applications (Delaporte et al., 2002).
Mechanism of Action
Target of Action
Lamiide is an iridoid compound found in various plants . It primarily targets inflammation-related pathways .
Mode of Action
This compound interacts with its targets by inhibiting certain biochemical processes that contribute to inflammation . It has been shown to inhibit soybean 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are potent mediators of inflammation . This inhibition results in a decrease in the production of these inflammatory mediators.
Biochemical Pathways
For instance, the inhibition of 5-lipoxygenase suggests that this compound may affect the leukotriene synthesis pathway, thereby reducing inflammation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the activity of 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby decreasing inflammation . This can result in a reduction of symptoms associated with inflammatory conditions.
Action Environment
Environmental factors can significantly impact the effectiveness of many compounds Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Lamiide interacts with several enzymes and proteins. It has been found to inhibit soybean 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes . This interaction suggests that this compound may have potential anti-inflammatory properties .
Cellular Effects
Oxidative stress can damage cellular components, including proteins, lipids, and DNA, and can disrupt cell signaling pathways and metabolic processes .
Molecular Mechanism
Its ability to inhibit 5-lipoxygenase suggests it may interfere with the synthesis of leukotrienes, bioactive lipids that play a key role in inflammation .
Metabolic Pathways
This compound is involved in the biosynthesis of 8-epi-deoxyloganin
Properties
IUPAC Name |
methyl (1S,4aR,6S,7R,7aS)-4a,6,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O12/c1-16(24)8(19)3-17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8+,9-,10+,11-,12-,14+,15+,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYACENSDOLJGQ-SNONCDODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27856-54-8 | |
Record name | Lamiide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is lamiide?
A1: this compound is a naturally occurring iridoid glycoside commonly found in plants belonging to the Verbenaceae and Lamiaceae families. [, , , , , , , , , , , , , , , , , , , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C15H22O9 and a molecular weight of 346.33 g/mol. [, , , , ]
Q3: Can you provide some spectroscopic data for this compound?
A3:
UV: λmax (MeOH) 205 nm [, , , , ]* IR: Absorption bands for hydroxyl groups, α,β-unsaturated esters, and aromatic rings. []* NMR: Extensive 1D and 2D NMR data, including 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC, are available for structural elucidation. [, , , , ]* Mass Spectrometry:* ESI-MS and FAB-MS have been utilized for molecular mass determination and fragmentation pattern analysis. [, , , , , ]
Q4: In which plant species has this compound been identified?
A4: this compound has been isolated from various plant species, including:
- Verbenaceae:
- Lamiaceae:
- Phlomis tuberosa [, ]
- Phlomis bruguieri []
- Phlomis nissolii []
- Phlomis capitata []
- Phlomis samia []
- Phlomis monocephala []
- Phlomis angustissima []
- Phlomis grandiflora var. fimbrilligera []
- Phlomis fruticosa []
- Phlomis pungens []
- Phlomis linearis []
- Phlomis integrifolia []
- Phlomis lycia []
- Phlomis amanica []
- Phlomis aurea []
- Phlomis kotschyana []
- Phlomis syriaca []
- Phlomis thapsoides [, ]
- Phlomis physocalyx []
- Phlomis herba-ventis ssp. pungens []
- Wiedemannia orientalis []
- Lamium eriocephalum subsp. eriocephalum [, ]
- Lamium garganicum subsp. pulchrum []
- Lamium garganicum subsp. laevigatum []
- Lamium purpureum var. purpureum []
- Lippia dulcis []
- Bignoniaceae:
Q5: What extraction methods are commonly used to isolate this compound from plant material?
A5: A common approach involves methanol extraction of the plant material followed by repeated normal phase column chromatography using solvent systems with increasing polarity. The fractions containing this compound are then further purified using techniques like medium pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC). [, , , , ]
Q6: Has this compound shown any promising biological activities?
A6: While research is ongoing, studies have shown that this compound exhibits moderate antioxidant activity in vitro. [] It has also shown anti-inflammatory activity and lipid peroxidation inhibition. [] Further research is needed to fully understand its potential therapeutic applications.
Q7: Are there any known derivatives or analogs of this compound?
A7: Yes, several derivatives and analogs of this compound have been identified, including:
- Lamiidic acid []
- Ipolamiidic acid []
- 7-β-O-acetate of this compound []
- Lamiidoside []
- Pseudocalymmoside []
- 5-desoxysesamoside []
Q8: What is the historical context of this compound research?
A9: The earliest studies on this compound date back to the mid-20th century, focusing primarily on its isolation and structural elucidation from various plant species. Over time, research has expanded to explore its potential pharmacological activities and biosynthetic pathways. [, , , ]
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